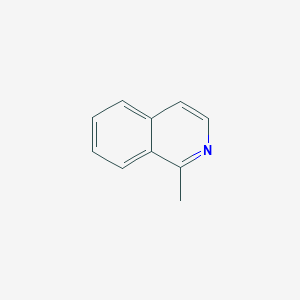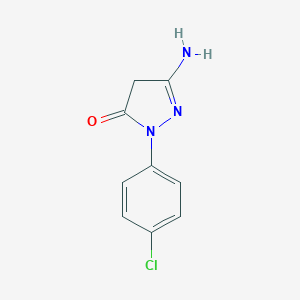
Glycyrrhizinate de diammonium
Vue d'ensemble
Description
Glycyrrhizine: acide glycyrrhizique ) est le principal constituant sucré de la racine de réglisse. Structurellement, il appartient à la classe des saponines . Il est largement utilisé comme émulsifiant et agent gélifiant dans les produits alimentaires et les cosmétiques .
Applications De Recherche Scientifique
Medicine: Glycyrrhizin has been studied for its potential antiviral, anti-inflammatory, and hepatoprotective effects.
Immunomodulation: Glycyrrhizin influences immune responses and may have applications in autoimmune diseases.
Cosmetics: Used as a gel-forming agent and emulsifier in cosmetic formulations.
Mécanisme D'action
Target of Action
Diammonium glycyrrhizinate (DG) primarily targets the Farnesoid X-activated receptor (FXR) , which serves as a link between gut microbiota and bile acids . FXR is involved in maintaining metabolic homeostasis and regulating glucose and lipid metabolism . DG also targets P-glycoprotein , inhibiting its activity to enhance the absorption of other compounds .
Mode of Action
DG interacts with its targets to regulate various cellular and molecular processes. It suppresses microbes associated with bile-salt hydrolase (BSH) activity, which in turn increases the levels of taurine-conjugated bile acids . This leads to the inhibition of ileal FXR-FGF15 signaling . DG also inhibits the activity of P-glycoprotein, enhancing the absorption of other compounds .
Biochemical Pathways
DG affects several biochemical pathways. It modulates the gut microbiota-conjugated bile acids-FXR signaling pathway . By suppressing microbes associated with BSH activity, DG increases the levels of taurine-conjugated bile acids and inhibits ileal FXR-FGF15 signaling . This modulation of the pathway leads to various downstream effects, including the regulation of glucose and lipid metabolism .
Pharmacokinetics
The pharmacokinetics of DG involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, DG significantly increases the peak plasma concentration, area under the plasma concentration-time curve, and absolute bioavailability of other compounds, attributed mainly to the inhibition of P-glycoprotein activity .
Result of Action
The action of DG results in several molecular and cellular effects. It inhibits histamine-induced airway smooth muscle cell proliferation and matrix metalloproteinase-2 (MMP-2) activity . DG also recovers histamine-induced airway smooth muscle cell cycle disorders and restores the histamine-regulated intracellular signals . In the context of obesity, DG treatment leads to lower serum glucose and insulin levels, increased insulin sensitivity, reduced hepatic steatosis, and resistance to weight gain .
Action Environment
The action, efficacy, and stability of DG can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the action of DG . Changes in the gut microbiota can affect the modulation of the bile acids-FXR signaling pathway by DG . Furthermore, the presence of other compounds can influence the absorption-enhancing effect of DG .
Analyse Biochimique
Biochemical Properties
Diammonium Glycyrrhizinate has been found to interact with various biomolecules, including enzymes and proteins. For instance, it has been reported that DG treatment can suppress microbes associated with bile-salt hydrolase (BSH) activity .
Cellular Effects
Diammonium Glycyrrhizinate has been shown to have significant effects on various types of cells and cellular processes. It has been found to influence cell function by modulating gut microbiota and bile acids (BAs) metabolism . This modulation is closely related to obesity and non-alcoholic fatty liver disease .
Molecular Mechanism
At the molecular level, Diammonium Glycyrrhizinate exerts its effects through several mechanisms. One such mechanism involves the inhibition of ileal FXR-FGF15 signaling, which is a result of increased levels of taurine-conjugated BAs due to the suppression of microbes associated with BSH activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diammonium Glycyrrhizinate have been observed to change over time. For example, it has been reported that DG treatment can lead to lower serum glucose and insulin levels, increased insulin sensitivity, fewer hepatic steatosis, and resistance to weight gain .
Dosage Effects in Animal Models
The effects of Diammonium Glycyrrhizinate have been studied in animal models, and it has been found that these effects can vary with different dosages
Metabolic Pathways
Diammonium Glycyrrhizinate is involved in various metabolic pathways. For instance, it has been found to alter gut microbiota, which in turn affects the metabolism of bile acids .
Méthodes De Préparation
Voies de synthèse::
- La partie aglycone, énoxolone , est obtenue par hydrolyse de la glycyrrhizine.
- L'énoxolone est ensuite glycosylée avec des acides aminés (tels que la glycine et la cystéine) pour former de la glycyrrhizine .
Glycyrrhizine: peut être synthétisée à partir d'un extrait de racine de réglisse. Les étapes clés impliquent des réactions d'hydrolyse et de glycosylation.
- La production industrielle implique généralement l'extraction à partir des racines de réglisse.
- La glycyrrhizine extraite est ensuite purifiée et traitée pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions::
Glycyrrhizine: subit diverses réactions, notamment:
Hydrolyse: Conditions acides (par exemple, acide sulfurique ou acide chlorhydrique).
Glycosylation: Enzymes ou catalyseurs chimiques.
Oxydation/réduction: Divers agents oxydants ou réducteurs.
- Le produit principal est la glycyrrhizine elle-même, qui est constituée d'énoxolone liée à l'acide glucuronique et au glucopyranoside .
4. Applications de la recherche scientifique
Médecine: La glycyrrhizine a été étudiée pour ses effets antiviraux, anti-inflammatoires et hépatoprotecteurs potentiels.
Immunomodulation: La glycyrrhizine influence les réponses immunitaires et peut avoir des applications dans les maladies auto-immunes.
Cosmétiques: Utilisé comme agent gélifiant et émulsifiant dans les formulations cosmétiques.
5. Mécanisme d'action
Comparaison Avec Des Composés Similaires
Unicité: La combinaison de la douceur, des propriétés médicinales et des caractéristiques structurelles de la glycyrrhizine la distingue.
Composés similaires: D'autres saponines triterpénoïdes présentes dans les plantes partagent certaines similitudes mais ne possèdent pas les propriétés spécifiques de la glycyrrhizine.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPIIOPGDLITJE-VLQRKCJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229561 | |
| Record name | Diammonium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79165-06-3, 53956-04-0 | |
| Record name | Diammonium glycyrrhizinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079165063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM GLYCYRRHIZINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9ZZD585U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)



